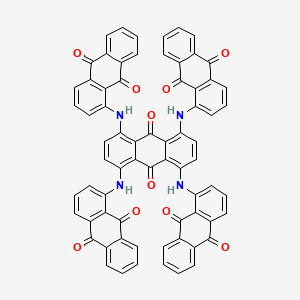

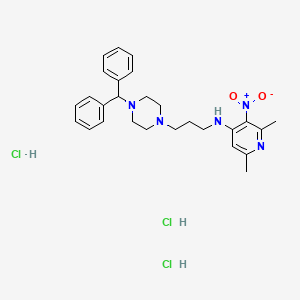

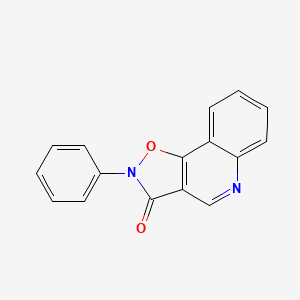

![molecular formula C24H48N4O B12688965 N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide CAS No. 93942-10-0](/img/structure/B12688965.png)

N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-[[2-[(2-Aminoéthyl)amino]éthyl]amino]éthyl]octadeca-9,12-dièn-1-amide est un composé organique complexe connu pour sa structure et ses propriétés uniques. Il se caractérise par la présence de plusieurs groupes amino et d'une longue chaîne hydrocarbonée avec des doubles liaisons aux positions 9 et 12.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du N-[2-[[2-[(2-Aminoéthyl)amino]éthyl]amino]éthyl]octadeca-9,12-dièn-1-amide implique généralement la réaction de l'acide octadeca-9,12-diènoïque avec une polyamine telle que la diéthylènetriamine. La réaction est réalisée dans des conditions contrôlées, impliquant souvent l'utilisation d'un agent déshydratant pour faciliter la formation de la liaison amide. Le processus peut nécessiter un chauffage et l'utilisation de solvants pour assurer une réaction complète et un rendement élevé.

Méthodes de production industrielle

Dans un environnement industriel, la production de ce composé peut impliquer des réacteurs à grande échelle et des systèmes à flux continu pour optimiser les conditions de réaction et améliorer l'efficacité. L'utilisation de catalyseurs et de techniques de purification avancées garantit la production de N-[2-[[2-[(2-Aminoéthyl)amino]éthyl]amino]éthyl]octadeca-9,12-dièn-1-amide de haute pureté adapté à diverses applications.

Analyse Des Réactions Chimiques

Types de réactions

N-[2-[[2-[(2-Aminoéthyl)amino]éthyl]amino]éthyl]octadeca-9,12-dièn-1-amide subit plusieurs types de réactions chimiques, notamment :

Oxydation : Les doubles liaisons dans la chaîne hydrocarbonée peuvent être oxydées pour former des époxydes ou d'autres dérivés oxygénés.

Réduction : Le composé peut être réduit pour saturer les doubles liaisons, ce qui donne un amide entièrement saturé.

Substitution : Les groupes amino peuvent participer à des réactions de substitution, où ils sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le tétroxyde d'osmium (OsO₄).

Réduction : L'hydrogénation utilisant du palladium sur carbone (Pd/C) comme catalyseur est une méthode typique pour réduire les doubles liaisons.

Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour des réactions de substitution impliquant les groupes amino.

Principaux produits

Oxydation : Époxydes, diols et autres composés oxygénés.

Réduction : Amides entièrement saturés.

Substitution : Divers amides substitués en fonction des réactifs utilisés.

Applications de la recherche scientifique

N-[2-[[2-[(2-Aminoéthyl)amino]éthyl]amino]éthyl]octadeca-9,12-dièn-1-amide a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.

Biologie : Investigué pour son rôle potentiel dans la signalisation cellulaire et comme composant dans la conception de matériaux biomimétiques.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris son utilisation comme agent de libération de médicaments ou dans le développement de nouveaux médicaments.

Industrie : Utilisé dans la production de produits chimiques spécialisés, de tensioactifs et comme additif dans diverses formulations.

Mécanisme d'action

Le mécanisme par lequel le N-[2-[[2-[(2-Aminoéthyl)amino]éthyl]amino]éthyl]octadeca-9,12-dièn-1-amide exerce ses effets est complexe et implique plusieurs cibles moléculaires et voies. Les groupes amino peuvent interagir avec diverses molécules biologiques, influençant potentiellement les voies de signalisation cellulaire et les activités enzymatiques. La longue chaîne hydrocarbonée permet l'intégration dans les bicouches lipidiques, affectant les propriétés membranaires et les fonctions cellulaires.

Applications De Recherche Scientifique

N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential role in cell signaling and as a component in the design of biomimetic materials.

Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent or in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various formulations.

Mécanisme D'action

The mechanism by which N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide exerts its effects is complex and involves multiple molecular targets and pathways. The amino groups can interact with various biological molecules, potentially influencing cell signaling pathways and enzyme activities. The long hydrocarbon chain allows for integration into lipid bilayers, affecting membrane properties and cellular functions.

Comparaison Avec Des Composés Similaires

Composés similaires

N,N-bis(2-aminoéthyl)éthylènediamine : Un composé apparenté ayant une fonctionnalité de groupe amino similaire mais dépourvu de la longue chaîne hydrocarbonée.

N-(2-aminoéthyl)éthylènediamine : Un autre composé similaire avec moins de groupes amino et une chaîne plus courte.

Unicité

Le N-[2-[[2-[(2-Aminoéthyl)amino]éthyl]amino]éthyl]octadeca-9,12-dièn-1-amide est unique en raison de sa combinaison de plusieurs groupes amino et d'une longue chaîne hydrocarbonée insaturée. Cette structure confère des propriétés chimiques et physiques distinctes, ce qui la rend précieuse pour des applications spécifiques qui nécessitent à la fois la réactivité et l'hydrophobicité.

Propriétés

Numéro CAS |

93942-10-0 |

|---|---|

Formule moléculaire |

C24H48N4O |

Poids moléculaire |

408.7 g/mol |

Nom IUPAC |

(9E,12E)-N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]octadeca-9,12-dienamide |

InChI |

InChI=1S/C24H48N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)28-23-22-27-21-20-26-19-18-25/h6-7,9-10,26-27H,2-5,8,11-23,25H2,1H3,(H,28,29)/b7-6+,10-9+ |

Clé InChI |

ZOHQBCHYQPFLNG-AVQMFFATSA-N |

SMILES isomérique |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCN |

SMILES canonique |

CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCNCCN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

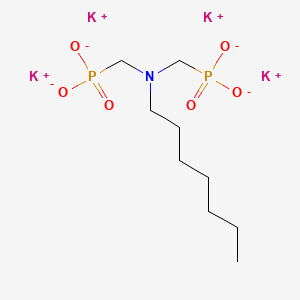

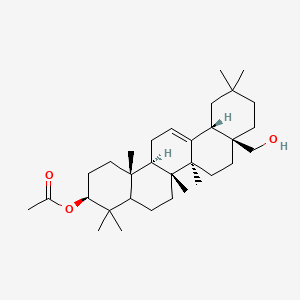

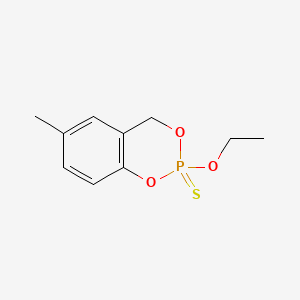

![N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea]](/img/structure/B12688917.png)

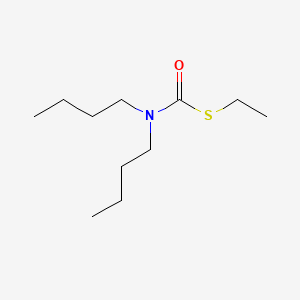

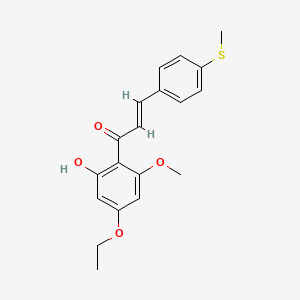

![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.09,14.024,29.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),9,11,13,16,21,24,26,28,30(34),31-hexadecaene-15,23-dione](/img/structure/B12688932.png)